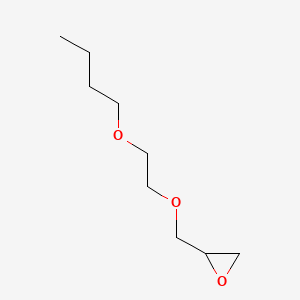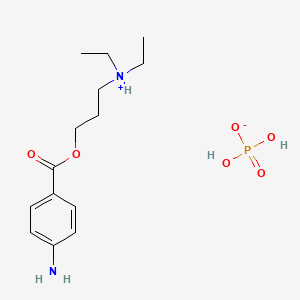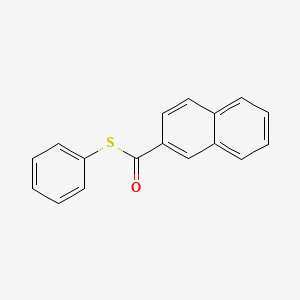
S-Phenyl 2-naphthalenethiocarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-phenyl naphthalene-2-carbothioate can be synthesized through the reaction of naphthalene-2-carbonyl chloride with thiophenol in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thioester .
Industrial Production Methods: Industrial production of S-phenyl naphthalene-2-carbothioate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Types of Reactions:
Oxidation: S-phenyl naphthalene-2-carbothioate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-phenyl naphthalene-2-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thioester derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Mecanismo De Acción
The mechanism of action of S-phenyl naphthalene-2-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
28118-49-2 |
|---|---|
Fórmula molecular |
C17H12OS |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
S-phenyl naphthalene-2-carbothioate |
InChI |
InChI=1S/C17H12OS/c18-17(19-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h1-12H |
Clave InChI |
OONFEZOOKHKYQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


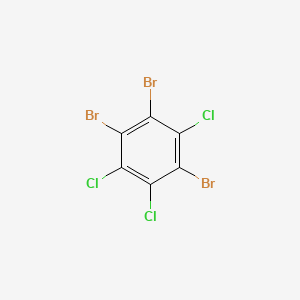
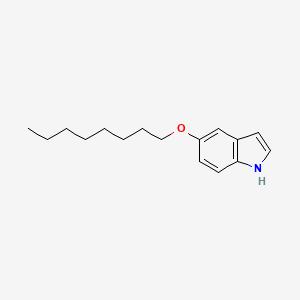
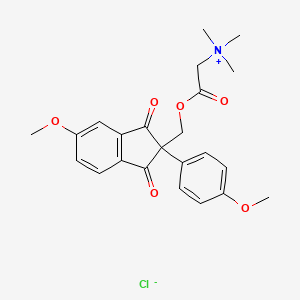

![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
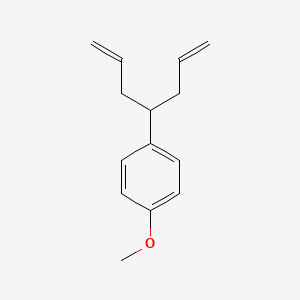

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
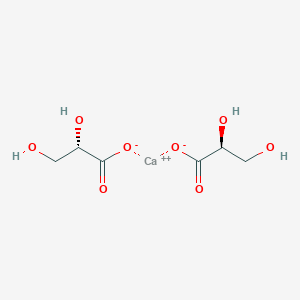
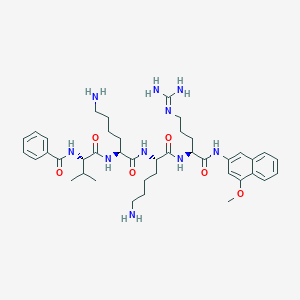
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

